
1-(3-methoxybenzyl)-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxybenzyl)-4-(4-nitrophenyl)piperazine, commonly known as MNBP, is a chemical compound that belongs to the piperazine family. It is a highly potent and selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. MNBP has gained significant attention from the scientific community due to its potential applications in the field of neuroscience.
Mecanismo De Acción
MNBP acts as a selective agonist of the 5-HT1A receptor, which is a G protein-coupled receptor. Upon binding to the receptor, MNBP activates the downstream signaling pathways, leading to the modulation of neurotransmitter release and neuronal activity. The activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and neuroprotective effects.
Biochemical and Physiological Effects:
MNBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, leading to the modulation of mood and behavior. MNBP has also been shown to have anti-inflammatory effects and to promote neurogenesis in the hippocampus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNBP has several advantages for use in laboratory experiments. It is highly potent and selective, allowing for precise modulation of the 5-HT1A receptor. It is also relatively stable, making it suitable for long-term studies. However, MNBP has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of MNBP. One potential application is in the treatment of psychiatric disorders, such as depression and anxiety. MNBP may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of MNBP. Additionally, the development of more potent and selective agonists of the 5-HT1A receptor may lead to the discovery of new treatments for a range of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of MNBP involves the reaction of 1-(3-methoxybenzyl)piperazine with 4-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of MNBP as a yellow solid.
Aplicaciones Científicas De Investigación
MNBP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MNBP has been investigated for its potential use in the treatment of depression, anxiety disorders, and other psychiatric conditions.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18-4-2-3-15(13-18)14-19-9-11-20(12-10-19)16-5-7-17(8-6-16)21(22)23/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUGAMVZHSLFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)
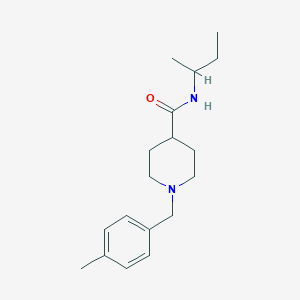
![N-(3'-fluoro-3-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5119291.png)
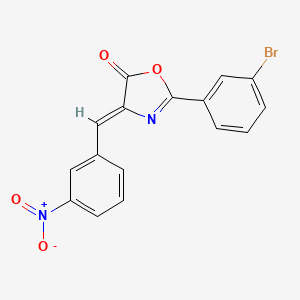
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5119300.png)
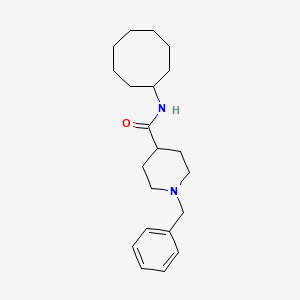
![1-{1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5119326.png)
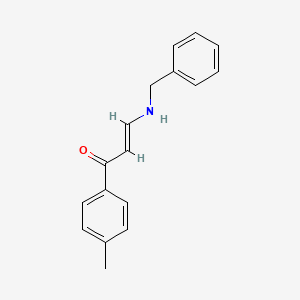
![4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile](/img/structure/B5119342.png)
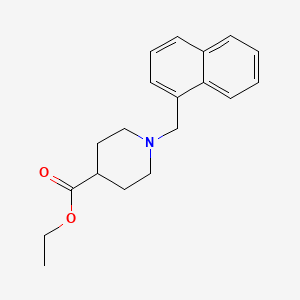
![2,5-dioxo-1-phenyl-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5119352.png)
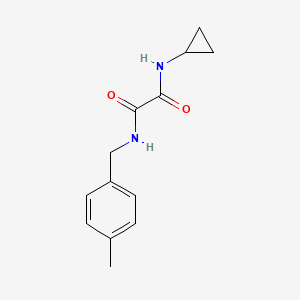
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5119363.png)
![5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119369.png)